molecular formula C15H15NO4 B4433422 METHYL 4-METHYL-3-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}BENZOATE

METHYL 4-METHYL-3-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}BENZOATE

Cat. No.: B4433422
M. Wt: 273.28 g/mol
InChI Key: IEIOXXQOUFLGCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-methyl-3-{[(5-methyl-2-furyl)carbonyl]amino}benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group, a furan ring, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methyl-3-{[(5-methyl-2-furyl)carbonyl]amino}benzoate typically involves a multi-step process. One common method includes the following steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of 5-methyl-2-furan with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Amidation: The resulting acylated furan is then reacted with 4-methyl-3-aminobenzoic acid to form the amide linkage.

    Esterification: Finally, the carboxylic acid group of the benzoic acid derivative is esterified using methanol and a strong acid catalyst like sulfuric acid to yield the desired methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-3-{[(5-methyl-2-furyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methyl group on the benzoate ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of furanone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated benzoate derivatives.

Scientific Research Applications

Methyl 4-methyl-3-{[(5-methyl-2-furyl)carbonyl]amino}benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-methyl-3-{[(5-methyl-2-furyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(2-furyl)benzoate: Similar structure but lacks the amide linkage.

    Methyl 4-methylbenzoate: Similar structure but lacks the furan ring.

    Methyl 3-{[(5-methyl-2-furyl)carbonyl]amino}benzoate: Similar structure but with a different substitution pattern on the benzoate ring.

Uniqueness

Methyl 4-methyl-3-{[(5-methyl-2-furyl)carbonyl]amino}benzoate is unique due to the presence of both the furan ring and the amide linkage, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 4-methyl-3-[(5-methylfuran-2-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-9-4-6-11(15(18)19-3)8-12(9)16-14(17)13-7-5-10(2)20-13/h4-8H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEIOXXQOUFLGCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 4-METHYL-3-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}BENZOATE
Reactant of Route 2
Reactant of Route 2
METHYL 4-METHYL-3-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}BENZOATE
Reactant of Route 3
METHYL 4-METHYL-3-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}BENZOATE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
METHYL 4-METHYL-3-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}BENZOATE
Reactant of Route 5
Reactant of Route 5
METHYL 4-METHYL-3-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}BENZOATE
Reactant of Route 6
Reactant of Route 6
METHYL 4-METHYL-3-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}BENZOATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.